CVD Deposition Kinetics of ReCl5 vs. ReF6: Pressure Dependence and Microstructural Control
ReCl5 enables predictable, kinetics-controlled rhenium CVD at atmospheric pressure with a defined 1.5-power relationship between deposition velocity and precursor partial pressure in the 1150-1250 °C regime. This contrasts with ReF6, which operates at lower temperatures (400-1500 °C) but requires hazardous fluorine handling and produces different coating microstructures [1]. The kinetic model derived for ReCl5 allows a priori prediction of deposition velocity and microstructure selection, a level of process control not demonstrated for alternative rhenium precursors in atmospheric pressure CVD [1].
| Evidence Dimension | CVD deposition kinetics control |
|---|---|
| Target Compound Data | 1.5-power dependence of deposition velocity on ReCl5 partial pressure (1150-1250 °C, atmospheric pressure) |
| Comparator Or Baseline | ReF6: operates at 400-1500 °C via hydrogen reduction; Re2(CO)10: carbonyl-based precursor |
| Quantified Difference | ReCl5 atmospheric pressure CVD enables microstructure selection via four distinct deposition regions mapped to temperature and pressure; ReF6 atmospheric pressure CVD produces different morphology |
| Conditions | Cold-wall atmospheric pressure CVD reactor, 1000-1300 °C, direct sublimation of ReCl5 powder on molybdenum substrates |
Why This Matters
This matters for procurement because ReCl5 enables atmospheric pressure CVD with predictable deposition velocity and microstructure control, eliminating the need for expensive vacuum or fluorine-handling infrastructure required for ReF6.
- [1] Li, S.K., et al. A study of CVD growth kinetics and morphological evolution of rhenium from ReCl5. Surface and Coatings Technology, 2015, 265, 38-45. View Source
